12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique fusion of pyrano, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylidene cyanothioacetamide with cyclic ketones in ethanol containing a few drops of piperidine . This reaction yields the condensed 3-cyanopyridine-2(1H)-thiones, which can be further transformed into the desired pyrano[4,3-d]thieno[2,3-d]pyrimidine derivatives through cyclization and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh
Nucleophiles: Organolithium compounds, enolates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the allyl ether, leading to cleavage and formation of reactive intermediates . These intermediates can then interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione lies in its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
306272-98-0 |
---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36g/mol |
IUPAC Name |
12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-16-12(17)10-8-6-14(2,3)19-7-9(8)20-11(10)15-13(16)18/h4H,1,5-7H2,2-3H3,(H,15,18) |
InChI Key |
OSBNGTZTEXDIIC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC=C)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC=C)C |
Origin of Product |
United States |
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